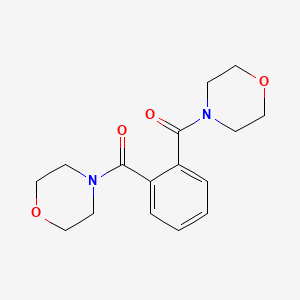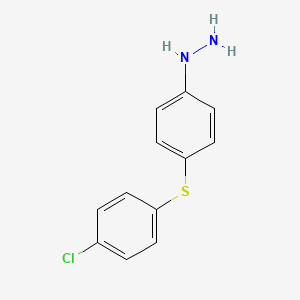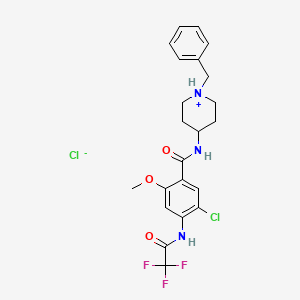
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is a chemical compound with the molecular formula C17-H29-N.Cl-H and a molecular weight of 283.93 It is a derivative of adamantane, a compound known for its rigid, cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride typically involves the reaction of adamantane with 2-piperidinoethyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an ethanolic solution . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is well-stirred to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride involves its interaction with molecular targets in the body. The piperidinoethyl group allows the compound to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the adamantane moiety.
2-Piperidinoethyl chloride hydrochloride: Used as an intermediate in the synthesis of the target compound.
Flavoxate hydrochloride: Shares the piperidinoethyl group but has different therapeutic applications.
Uniqueness
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the molecule.
Eigenschaften
CAS-Nummer |
52582-76-0 |
|---|---|
Molekularformel |
C17H30ClN |
Molekulargewicht |
283.9 g/mol |
IUPAC-Name |
1-[2-(1-adamantyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-2-5-18(6-3-1)7-4-17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16H,1-13H2;1H |
InChI-Schlüssel |
BFWINBUSXUXEEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC23CC4CC(C2)CC(C4)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)



![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)


![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)



